molecular formula C26H22F3NO5 B12962603 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid

Cat. No.: B12962603
M. Wt: 485.5 g/mol
InChI Key: OOQRIFSDISEOTG-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid is a complex organic compound known for its unique structural features. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The compound also features a trifluoromethoxybenzyl group, adding to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps One common method starts with the protection of the amine group using the Fmoc group

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers, which can handle the complex sequence of reactions required. The use of solid-phase synthesis techniques is also common, allowing for the efficient assembly of the compound on a resin support.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Fluorenones and related derivatives.

    Reduction: Alcohols and reduced carbonyl compounds.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The Fmoc group can protect amine functionalities, preventing unwanted reactions during peptide synthesis. The trifluoromethoxybenzyl group can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, by providing additional hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid
  • N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine

Uniqueness

Compared to similar compounds, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid stands out due to the presence of the trifluoromethoxybenzyl group. This group imparts unique electronic properties and enhances the compound’s stability and reactivity, making it particularly valuable in synthetic and medicinal chemistry.

Properties

Molecular Formula

C26H22F3NO5

Molecular Weight

485.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[4-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C26H22F3NO5/c27-26(28,29)35-18-11-9-16(10-12-18)13-17(24(31)32)14-30-25(33)34-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,30,33)(H,31,32)/t17-/m0/s1

InChI Key

OOQRIFSDISEOTG-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.